Cas no 136-08-3 (Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-)

Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)- structure
136-08-3 structure
Product Name:Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-
CAS-nummer:136-08-3
MF:C12H19N4O7P2S
MW:425.314382791519
CID:1244727
PubChem ID:1132
Update Time:2025-04-20

Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-
    • [2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] hydrogen phosphate,hydron
    • 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[4,6,6-trihydroxy-4,6-dioxo-3,5-dioxa-4,6-diphospha(V)hexan-1-yl]thiazol-3-ium
    • Thiazolium,3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-y
    • 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-[2-[(phosphonooxy)phosphonyloxy]ethyl]-4-methylthiazol-3-ium
    • 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-[2-[[(phosphonooxy)phosphonyl]oxy]ethyl]-4-methylthiazol-3-ium
    • 3-(4-Amino-2-methyl-5-pyrimidinylmethyl)-5-[2-[(dihydroxyphosphinyloxy)hydroxyphosphinyloxy]ethyl]-4-methylthiazol-3-ium
    • AKOS015961391
    • thiamine diphosphate
    • 136-08-3
    • AYEKOFBPNLCAJY-UHFFFAOYSA-O
    • Thiazolium, 3-((4-amino-2-methyl-5-pyrimidinyl)methyl)-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)-, inner salt
    • Q415003
    • DTXSID2048404
    • 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-4-methylthiazol-3-ium
    • COCARBOXYLASE [WHO-DD]
    • thiamin pyrophosphate
    • NCGC00160617-03
    • ThDP
    • 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-{[(S)-hydroxy(phosphonooxy)phosphoryl]oxy}ethyl)-4-methyl-1,3-thiazol-3-ium
    • AC-13726
    • 1v11
    • CHEBI:9532
    • ThPP
    • 2-[3-[(4-amino-2-methyl-pyrimidin-5-yl)methyl]-4-methyl-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate
    • THIAZOLIUM, 3-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)-4-METHYL-5-(4,6,6-TRIHYDROXY-4,6-DIOXIDO-3,5-DIOXA-4,6-DIPHOSPHAHEX-1-YL)-
    • COCARBOXYLASE [MART.]
    • 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate
    • BDBM92962
    • NS00070401
    • Thaimine pyrophosphate
    • CHEMBL1236376
    • C00068
    • thiamin-PPi
    • Pyrophosphoric ester of thiamine
    • 1olu
    • 1olx
    • 1ols
    • thiamine-PPi
    • starbld0000845
    • 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-[4,6,6-trihydroxy-4,6-dioxo-3,5-dioxa-4,6-diph
    • NCGC00160617-02
    • 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-[2-(diphosphooxy)ethyl]-4-methyl-1,3-thiazol-3-ium
    • 1v16
    • 1v1m
    • SCHEMBL80028
    • NCGC00160617-01
    • thiamin diphosphate
    • thiamine-pyrophosphate
    • thiamine(1+) diphosphate
    • BRD-A09994331-003-02-4
    • Inchi: 1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p+1
    • InChI-sleutel: AYEKOFBPNLCAJY-UHFFFAOYSA-O
    • LACHT: S1C=[N+](CC2=CN=C(C)N=C2N)C(C)=C1CCOP(=O)(O)OP(=O)(O)O

Berekende eigenschappen

  • Exacte massa: 425.04496913g/mol
  • Monoisotopische massa: 425.04496913g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 8
  • Complexiteit: 557
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 197Ų
Aanbevolen leveranciers
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.